molecular formula C7H2ClFIN B6252396 2-chloro-6-fluoro-3-iodobenzonitrile CAS No. 1374574-53-4

2-chloro-6-fluoro-3-iodobenzonitrile

Cat. No.: B6252396
CAS No.: 1374574-53-4
M. Wt: 281.5
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Description

2-Chloro-6-fluoro-3-iodobenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₂ClFIN and a molecular weight of 282.45 g/mol. It features three halogen substituents (chloro, fluoro, and iodo) at positions 2, 6, and 3, respectively, on the aromatic ring, alongside a nitrile functional group. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of the halogens and nitrile group, which influence reactivity and regioselectivity in cross-coupling reactions .

Properties

CAS No.

1374574-53-4

Molecular Formula

C7H2ClFIN

Molecular Weight

281.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-3-iodobenzonitrile typically involves halogenation reactions starting from a suitable benzonitrile precursor. One common method involves the sequential introduction of chlorine, fluorine, and iodine atoms onto the benzene ring. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to introduce the halogen atoms. The choice of solvents, temperatures, and reaction times are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-6-fluoro-3-iodobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenation pattern.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-3-iodobenzonitrile exerts its effects depends on the specific application. In chemical reactions, the halogen atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and nitrile group, affecting their activity and function.

Comparison with Similar Compounds

2-Fluoro-6-iodobenzonitrile (CAS 79544-29-9)

  • Molecular Formula : C₇H₃FIN
  • Molecular Weight : 247.01 g/mol
  • Substituents : Fluoro (position 2), iodo (position 6), nitrile (position 1).
  • Key Differences :
    • Lacks the chlorine atom at position 2, reducing steric hindrance and molecular weight.
    • The absence of chlorine alters electronic effects; the nitrile group and iodine dominate the electron-withdrawing properties.
    • Applications: Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .

3-Chloro-2-fluoro-6-iodobenzoic Acid (CAS 1252989-58-4)

  • Molecular Formula : C₇H₃ClFIO₂
  • Molecular Weight : 291.46 g/mol
  • Substituents : Chloro (position 3), fluoro (position 2), iodo (position 6), carboxylic acid (position 1).
  • Key Differences: Replaces the nitrile group with a carboxylic acid, enhancing solubility in polar solvents via hydrogen bonding. Substituent positions differ (chloro at position 3 vs. position 2 in the target compound), leading to distinct electronic and steric environments. Applications: Potential use in drug design for its ionizable carboxyl group, which improves bioavailability .

4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile

  • Molecular Formula : C₈H₅F₃IN₂
  • Molecular Weight : 343.04 g/mol
  • Substituents: Amino (position 4), difluoro (positions 2 and 5), fluoromethyl (position 6), iodo (position 3), nitrile (position 1).
  • Key Differences: Incorporates an electron-donating amino group, activating the ring for electrophilic substitution—contrasting with the fully electron-withdrawing substituents in the target compound. Additional fluoromethyl group increases steric bulk and electronegativity. Applications: Likely used in medicinal chemistry for its hydrogen-bonding capabilities and fluorinated motifs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Key Applications
2-Chloro-6-fluoro-3-iodobenzonitrile C₇H₂ClFIN 282.45 Cl (2), F (6), I (3) Nitrile Agrochemical intermediates, Suzuki couplings
2-Fluoro-6-iodobenzonitrile C₇H₃FIN 247.01 F (2), I (6) Nitrile Biaryl synthesis
3-Chloro-2-fluoro-6-iodobenzoic Acid C₇H₃ClFIO₂ 291.46 Cl (3), F (2), I (6) Carboxylic Acid Pharmaceutical intermediates
4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile C₈H₅F₃IN₂ 343.04 NH₂ (4), F (2,5), CH₂F (6), I (3) Nitrile Drug discovery, fluorinated scaffolds

Research Findings and Insights

  • Electronic Effects : The target compound’s three halogens create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. In contrast, 2-fluoro-6-iodobenzonitrile (without chlorine) is less reactive in such transformations .
  • Solubility : The carboxylic acid derivative (CAS 1252989-58-4) exhibits higher aqueous solubility than nitrile-based analogs due to hydrogen bonding, making it preferable in formulations requiring hydrophilicity .
  • Synthetic Utility: Iodine in the target compound enables efficient participation in Ullmann or Sonogashira couplings, whereas the fluoromethyl group in 4-amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile adds steric complexity, limiting reaction yields .

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